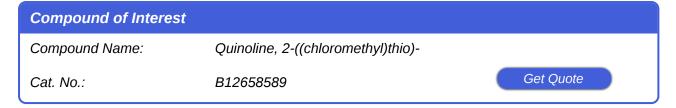


An In-depth Technical Guide to Butriptyline (CAS 35941-65-2)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Butriptyline, identified by CAS number 35941-65-2, is a tricyclic antidepressant (TCA) that has been utilized in the treatment of depression.[1][2] Structurally, it is an analogue of amitriptyline, characterized by an isobutyl side chain instead of a propylidene side chain.[3] As a tertiary amine TCA, it belongs to the dibenzocycloheptadiene class of compounds.[2][3] Though less common than other TCAs, its distinct pharmacological profile warrants a detailed examination for research and drug development purposes.[2] This guide provides a comprehensive overview of Butriptyline's chemical properties, synthesis, pharmacology, and analytical methods.

Chemical and Physical Properties

Butriptyline is a white crystalline solid. Key physicochemical properties are summarized in the table below for easy reference.



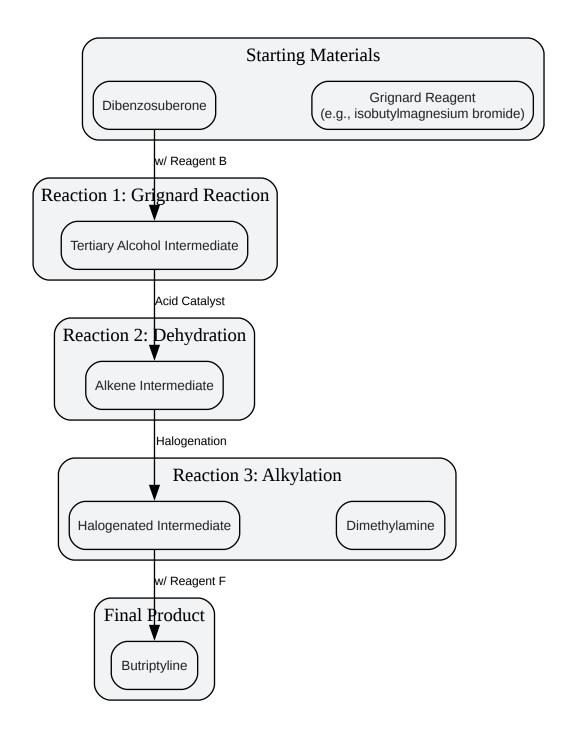
Property	Value	Source
CAS Number	35941-65-2	[4]
Molecular Formula	C21H27N	[4]
Molecular Weight	293.45 g/mol	[4]
IUPAC Name	(±)-3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-N,N,2-trimethylpropan-1-amine	[2]
Synonyms	Butriptylene, Evadyne, AY-62014	[2]
Hydrochloride CAS	5585-73-9	[3]
Hydrochloride Formula	C21H28CIN	[5]
Hydrochloride MW	329.91 g/mol	[5]
Predicted LogP	5.22 - 5.44	[5]
Predicted pKa (Strongest Basic)	10.01	[5]
Predicted Water Solubility	0.000351 mg/mL	[5]

Synthesis

While specific, detailed patented synthesis procedures for Butriptyline are not readily available in the public domain, a general synthesis approach can be inferred from the synthesis of its analogue, amitriptyline, and related tricyclic antidepressants. The synthesis would likely involve the alkylation of a dibenzocycloheptadiene precursor.

A plausible, generalized synthetic workflow is outlined below.





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Caption: Generalized synthetic workflow for Butriptyline.

Analytical Profile

Comprehensive analytical characterization is crucial for the identification and quantification of Butriptyline. Below are the expected characteristics from various analytical techniques.



Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of Butriptyline is expected to show characteristic signals for the aromatic protons of the dibenzocycloheptene ring system, typically in the range of 7.0-7.5 ppm. The aliphatic protons of the isobutyl side chain and the fused ring system would appear at higher field strengths (1.0-4.0 ppm). The N-methyl groups would likely present as a singlet around 2.2-2.5 ppm.[6]
- 13C NMR: The carbon NMR spectrum would display signals for the aromatic carbons between 120-150 ppm. The aliphatic carbons of the side chain and the fused ring system would resonate in the range of 20-60 ppm.[7][8]

Mass Spectrometry (MS)

Mass spectrometry is a key tool for the identification and quantification of Butriptyline. In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) would be observed at m/z 293. The fragmentation pattern would likely involve cleavage of the side chain, leading to characteristic fragment ions. For instance, a prominent peak at m/z 58 is often observed for compounds containing a dimethylaminomethyl group.[9] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying Butriptyline in biological matrices.

Infrared (IR) Spectroscopy

The IR spectrum of Butriptyline would exhibit characteristic absorption bands for its functional groups. These would include C-H stretching vibrations for the aromatic and aliphatic moieties. Aromatic C-H stretching typically appears just above 3000 cm⁻¹, while aliphatic C-H stretching is observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be seen in the 1600-1450 cm⁻¹ region.[10][11]

Pharmacology Pharmacodynamics

Butriptyline's primary mechanism of action is through its interaction with various neurotransmitter receptors and transporters. It is a potent antagonist at histamine H₁ and muscarinic acetylcholine receptors, which contributes to its sedative and anticholinergic side

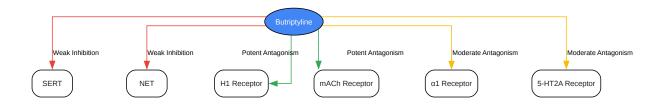


effects.[2][3] Its affinity for serotonin and norepinephrine transporters is comparatively weak.[2] The binding affinities (Ki) for various targets are summarized below.

Target	Kı (nM)	Species
Serotonin Transporter (SERT)	1,360 - 10,000 (IC50)	Human, Rat
Norepinephrine Transporter (NET)	990 - 5,100 (IC50)	Human, Rat
Dopamine Transporter (DAT)	2,800 - 5,200 (IC ₅₀)	Human, Rat
5-HT _{2a} Receptor	380	Human
α ₁ -Adrenergic Receptor	570	Human
Histamine H ₁ Receptor	1.1	Human
Muscarinic Acetylcholine Receptors (mACh)	35	Human

Source: Wikipedia, citing various primary sources.[2]

The following diagram illustrates the primary pharmacological actions of Butriptyline.



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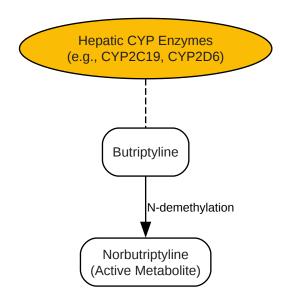
Caption: Pharmacodynamic profile of Butriptyline.

Pharmacokinetics



- Absorption and Distribution: Butriptyline is administered orally.[12] It is highly bound to
 plasma proteins (>90%).[2][3] Therapeutic plasma concentrations are reported to be in the
 range of 60–280 ng/mL (204–954 nmol/L).[2][3]
- Metabolism: Butriptyline undergoes hepatic metabolism, primarily through N-demethylation
 to its active metabolite, norbutriptyline.[2] The cytochrome P450 (CYP) enzyme system is
 responsible for the metabolism of tricyclic antidepressants, with CYP2C19 and CYP2D6
 playing significant roles in the metabolism of tertiary amines like amitriptyline, a close
 analogue of Butriptyline.[13]
- Elimination: The elimination half-life of Butriptyline is approximately 20 hours.

The metabolic pathway of Butriptyline is depicted below.



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Caption: Primary metabolic pathway of Butriptyline.

Experimental Protocols

Detailed experimental protocols for Butriptyline are not widely published. However, based on standard methodologies for tricyclic antidepressants, representative protocols are described below.



Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for assessing the binding affinity of Butriptyline to its target receptors (e.g., histamine H_1 , muscarinic acetylcholine).

- Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the receptor of interest.
- Assay Buffer: Use an appropriate buffer system for the specific receptor (e.g., 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4 for H₁ receptors).[14]
- Incubation: Incubate the membrane preparation with a specific radioligand (e.g., [³H]-mepyramine for H₁ receptors) and varying concentrations of Butriptyline.[14]
- Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
- Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
- Data Analysis: Determine the IC₅₀ value of Butriptyline (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the K_i value using the Cheng-Prusoff equation.

The workflow for a typical radioligand binding assay is as follows:



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Caption: Workflow for a radioligand binding assay.

Neurotransmitter Transporter Uptake Assay (General Protocol)

This protocol outlines a general method for evaluating the inhibitory effect of Butriptyline on serotonin and norepinephrine transporters.



- Cell Culture: Use cell lines stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET).[15]
- Assay Medium: Utilize a buffered salt solution (e.g., Hank's Balanced Salt Solution with 0.1% BSA).[15]
- Incubation: Pre-incubate the cells with varying concentrations of Butriptyline.
- Substrate Addition: Add a fluorescent or radiolabeled substrate for the transporter (e.g., a fluorescent mimic of serotonin).[15]
- Detection: Measure the uptake of the substrate into the cells over time using a fluorescence plate reader or by scintillation counting.
- Data Analysis: Determine the IC₅₀ value for the inhibition of substrate uptake by Butriptyline.

Clinical Use and Adverse Effects

Butriptyline has been used for the treatment of depression, typically at dosages of 75-150 mg per day.[16] Clinical studies have shown its efficacy to be comparable to amitriptyline.[1][17]

Like other tricyclic antidepressants, Butriptyline is associated with a range of side effects, primarily due to its potent anticholinergic and antihistaminic activity.[2][12]

Adverse Effect	Frequency	Source
Anticholinergic Effects (e.g., dry mouth, constipation, blurred vision, urinary retention)	13.7% of patients	[1][16]
Sedation/Drowsiness	Common	[2][12]
Weight Gain	Possible	[12]
Orthostatic Hypotension	Possible	[12]
Cardiac Arrhythmias	Serious, less common	[12]
Seizures	Serious, less common	[12]



Toxicology

Information on the specific toxicology of Butriptyline is limited. However, as a tricyclic antidepressant, it shares the class's potential for significant toxicity in overdose. Overdose symptoms can include cardiac arrhythmias, seizures, and central nervous system depression. The management of TCA overdose is primarily supportive.

Conclusion

Butriptyline (CAS 35941-65-2) is a tricyclic antidepressant with a distinct pharmacological profile characterized by potent antihistaminic and anticholinergic activity and weak inhibition of monoamine reuptake. This guide has provided a comprehensive overview of its chemical properties, synthesis, analytical profile, pharmacology, and clinical aspects to serve as a valuable resource for researchers and drug development professionals. Further investigation into its detailed synthesis and experimental protocols could provide deeper insights into this compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Butriptyline (CAS 35941-65-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12658589#cas-number-35941-65-2-properties-and-uses]

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